molecular formula C7H10O3 B13664957 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13664957
M. Wt: 142.15 g/mol
InChI Key: PLZINSNCYNXTGM-UHFFFAOYSA-N
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Description

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . Another method involves the use of sodium bicarbonate and Novozym435 in a controlled reaction to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient catalysts and controlled reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding and subsequent biological activity. The compound’s bicyclic structure also contributes to its stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane: Lacks the hydroxyl and carboxylic acid groups, making it less reactive in certain chemical reactions.

    3-Hydroxybicyclo[3.1.0]hexane: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane:

Uniqueness

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-3-1-4-5(2-3)6(4)7(9)10/h3-6,8H,1-2H2,(H,9,10)

InChI Key

PLZINSNCYNXTGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2C(=O)O)O

Origin of Product

United States

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